molecular formula C22H16LiN3O6S B12758175 2-Anthracenesulfonic acid, 4-((4-(acetylamino)phenyl)amino)-1-amino-9,10-dihydro-9,10-dioxo-, monolithium salt CAS No. 75431-63-9

2-Anthracenesulfonic acid, 4-((4-(acetylamino)phenyl)amino)-1-amino-9,10-dihydro-9,10-dioxo-, monolithium salt

Cat. No.: B12758175
CAS No.: 75431-63-9
M. Wt: 457.4 g/mol
InChI Key: XMKIKCGUPLHFGS-UHFFFAOYSA-M
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Description

2-Anthracenesulfonic acid, 4-((4-(acetylamino)phenyl)amino)-1-amino-9,10-dihydro-9,10-dioxo-, monolithium salt is a complex organic compound that belongs to the class of anthraquinone derivatives. This compound is characterized by its anthracene backbone, which is functionalized with sulfonic acid, amino, and acetylamino groups. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anthracenesulfonic acid, 4-((4-(acetylamino)phenyl)amino)-1-amino-9,10-dihydro-9,10-dioxo-, monolithium salt typically involves multiple steps. The process begins with the sulfonation of anthracene to introduce the sulfonic acid group. This is followed by nitration and reduction steps to introduce the amino groups. The final step involves the acetylation of the amino group to form the acetylamino derivative. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity starting materials and advanced purification techniques ensures the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Anthracenesulfonic acid, 4-((4-(acetylamino)phenyl)amino)-1-amino-9,10-dihydro-9,10-dioxo-, monolithium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions include various anthraquinone derivatives, hydroquinone derivatives, and substituted anthracenes. These products have distinct chemical and physical properties that make them useful in different applications .

Scientific Research Applications

2-Anthracenesulfonic acid, 4-((4-(acetylamino)phenyl)amino)-1-amino-9,10-dihydro-9,10-dioxo-, monolithium salt is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: Employed in the study of enzyme interactions and as a fluorescent probe for biological imaging.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Anthracenesulfonic acid, 4-((4-(acetylamino)phenyl)amino)-1-amino-9,10-dihydro-9,10-dioxo-, monolithium salt involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its structure and function. It can also inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. These interactions contribute to its biological activities and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Anthracenesulfonic acid, 4-((4-(acetylamino)phenyl)amino)-1-amino-9,10-dihydro-9,10-dioxo-, monolithium salt include:

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

CAS No.

75431-63-9

Molecular Formula

C22H16LiN3O6S

Molecular Weight

457.4 g/mol

IUPAC Name

lithium;4-(4-acetamidoanilino)-1-amino-9,10-dioxoanthracene-2-sulfonate

InChI

InChI=1S/C22H17N3O6S.Li/c1-11(26)24-12-6-8-13(9-7-12)25-16-10-17(32(29,30)31)20(23)19-18(16)21(27)14-4-2-3-5-15(14)22(19)28;/h2-10,25H,23H2,1H3,(H,24,26)(H,29,30,31);/q;+1/p-1

InChI Key

XMKIKCGUPLHFGS-UHFFFAOYSA-M

Canonical SMILES

[Li+].CC(=O)NC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-]

Origin of Product

United States

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